2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate
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Overview
Description
2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a phenylpiperazine moiety and a chloropyridine sulfonamide group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Preparation of the Chloropyridine Sulfonamide Intermediate: This step involves the sulfonation of 6-chloropyridine with chlorosulfonic acid to form 6-chloropyridine-3-sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide.
Coupling Reaction: The final step involves the coupling of the phenylpiperazine intermediate with the chloropyridine sulfonamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the chloropyridine sulfonamide group may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dione
- 2-Oxo-2-(4-(3-trifluoromethyl)phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate
Uniqueness
2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 3-(6-chloropyridine-3-sulfonamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both neurotransmitter receptors and enzymes makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3-[(6-chloropyridin-3-yl)sulfonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5S/c21-18-7-6-17(14-22-18)31(28,29)23-9-8-20(27)30-15-19(26)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-7,14,23H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKDMGDMFDJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)CCNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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